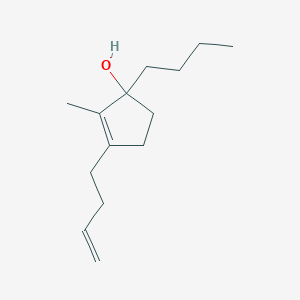
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate is a chemical compound with the molecular formula C9H11FN2O3 It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a fluoro substituent
Méthodes De Préparation
The synthesis of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Fluorination: The addition of the fluoro group is carried out using a fluorinating agent under controlled conditions.
Oxidation: The final step involves the oxidation of the compound to achieve the desired structure.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: The diazonium group can participate in coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-7-methoxy-6-fluoro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a methoxy group instead of an ethoxy group.
1-Diazonio-7-ethoxy-6-chloro-7-oxohepta-1,5-dien-2-olate: Similar structure but with a chloro group instead of a fluoro group.
1-Diazonio-7-ethoxy-6-fluoro-7-oxohepta-1,5-dien-2-amine: Similar structure but with an amine group instead of an oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
677028-02-3 |
|---|---|
Formule moléculaire |
C9H11FN2O3 |
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
ethyl 7-diazo-2-fluoro-6-oxohept-2-enoate |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)8(10)5-3-4-7(13)6-12-11/h5-6H,2-4H2,1H3 |
Clé InChI |
RQYMGZCOKMEGHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCCC(=O)C=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
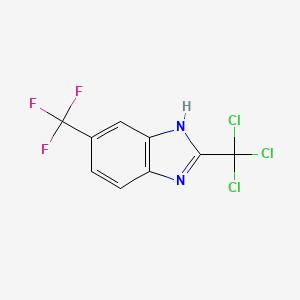

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
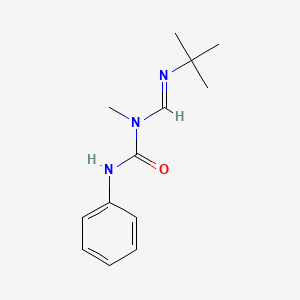

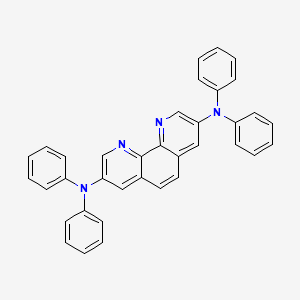
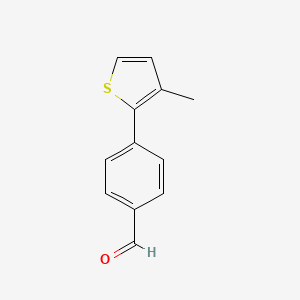
![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
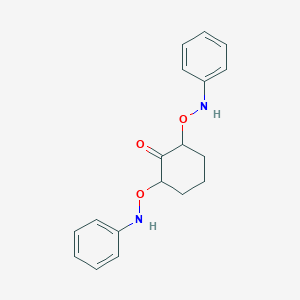
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
